molecular formula C5H8Cl2O B2454433 2-(2,2-Dichlorocyclopropyl)ethan-1-ol CAS No. 97535-44-9

2-(2,2-Dichlorocyclopropyl)ethan-1-ol

Cat. No.: B2454433
CAS No.: 97535-44-9
M. Wt: 155.02
InChI Key: GGTCCRWEOQFXIR-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives are a cornerstone of modern organic synthesis, valued for their unique structural and electronic properties. The three-membered ring is characterized by significant ring strain, which imparts a high degree of reactivity, making cyclopropanes versatile intermediates for constructing more complex molecular architectures. researchgate.net This reactivity allows for a variety of regio- and stereo-controlled ring-opening reactions, providing access to diverse functional groups and carbon skeletons. researchgate.net

The cyclopropane motif is a prevalent feature in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Its rigid, three-dimensional structure is a desirable element in drug design, as it can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. nih.gov The electronic properties of substituted cyclopropanes are intermediate between those of an alkene and a gem-dimethyl group, offering a unique tool for medicinal chemists to fine-tune the characteristics of a molecule. nih.gov Consequently, the development of novel synthetic methods for creating functionalized cyclopropanes continues to be an active and important area of chemical research. acs.orgbeilstein-journals.org

Historical Development and Evolution of Dichlorocyclopropyl Chemistry

The chemistry of dichlorocyclopropanes, particularly gem-dichlorocyclopropanes (where both chlorine atoms are attached to the same carbon), has a rich history. A common method for their synthesis involves the addition of dichlorocarbene (B158193) to an alkene. Dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base.

Historically, a significant area of research for these compounds has been their thermal isomerization. Pyrolysis of gem-dichlorocyclopropanes provides a useful route to various olefins. rsc.org For example, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) yields 2,3-dichloropropene. rsc.org When other substituents are present on the cyclopropane ring, mixtures of isomeric olefins can be formed. rsc.org These reactions are generally understood to proceed through a unimolecular, concerted mechanism involving chlorine atom migration and ring-opening. rsc.org The study of these transformations has provided valuable insights into the reactivity of strained ring systems and has been instrumental in developing synthetic pathways to complex chlorinated hydrocarbons.

Structural Elucidation and Stereochemical Considerations for 2-(2,2-Dichlorocyclopropyl)ethan-1-ol

The structure of this compound consists of a gem-dichlorocyclopropane ring attached to an ethanol (B145695) side chain. The key structural features and identifiers for this compound are well-defined.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97535-44-9 sigmaaldrich.comaaronchem.com
Molecular Formula C5H8Cl2O sigmaaldrich.comaaronchem.comuni.lu
Molecular Weight 155.02 g/mol sigmaaldrich.comaaronchem.com
IUPAC Name This compound sigmaaldrich.com
InChI Key GGTCCRWEOQFXIR-UHFFFAOYSA-N sigmaaldrich.comuni.lu
SMILES C1C(C1(Cl)Cl)CCO uni.lu

From a stereochemical perspective, the carbon atom of the cyclopropane ring that is bonded to the ethanol group (C1 of the cyclopropyl (B3062369) ring) is a chiral center. This is because it is attached to four different groups: the ethanol side chain, a hydrogen atom, and the two other carbons of the cyclopropane ring which are themselves part of an asymmetric environment.

As a result, this compound can exist as a pair of enantiomers:

(R)-2-(2,2-Dichlorocyclopropyl)ethan-1-ol

(S)-2-(2,2-Dichlorocyclopropyl)ethan-1-ol

The commercial product is typically supplied as a racemic mixture. The separation of these enantiomers or their asymmetric synthesis would be a necessary step for applications where specific stereochemistry is critical, such as in pharmaceutical development. This is analogous to other substituted cyclopropanes, like trans-1,2-dichlorocyclopropane, which is also chiral.

Overview of Current Research Trajectories for the Compound

While specific, published research focusing exclusively on this compound is limited, its structure suggests clear trajectories for its use in modern chemical research. The compound is a bifunctional building block, containing both a reactive dichlorocyclopropyl group and a versatile primary alcohol.

Current research efforts would likely focus on utilizing this dual functionality:

Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as esters, ethers, or amines. This allows for the attachment of the dichlorocyclopropyl moiety to a wide variety of other molecular scaffolds. For example, it could be used in the synthesis of more complex molecules like p-(2,2-dichlorocyclopropyl)aniline, which is synthesized from (2,2-Dichlorocyclopropyl)benzene (B1582628). sigmaaldrich.com

Reactions of the Dichlorocyclopropyl Ring: The strained ring is susceptible to ring-opening reactions, which can be triggered by thermal, acidic, or reductive conditions. This can lead to the formation of linear, functionalized alkyl chains or other cyclic systems, providing a pathway to diverse molecular structures.

Use in Medicinal Chemistry and Materials Science: As a functionalized cyclopropane, this compound is a candidate for incorporation into screening libraries for drug discovery. nih.gov The presence of the dichlorinated ring offers a unique combination of lipophilicity and conformational rigidity. The hydroxyl group provides a handle for covalent attachment to other molecules or materials, suggesting potential applications in the development of specialized polymers or functional surfaces.

In essence, this compound serves as a valuable synthetic intermediate, enabling the introduction of the dichlorocyclopropyl unit into larger, more complex molecules designed for specific applications in fields ranging from pharmaceuticals to materials science.

Properties

IUPAC Name

2-(2,2-dichlorocyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTCCRWEOQFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,2 Dichlorocyclopropyl Ethan 1 Ol

Strategies for Dichlorocyclopropane Ring Formation

The creation of the 2,2-dichlorocyclopropane unit is a critical step, most commonly achieved through the addition of dichlorocarbene (B158193) to an alkene.

Carbenoid-mediated reactions are a cornerstone of cyclopropane (B1198618) synthesis. Carbenes are highly reactive, electron-deficient species that readily react with electron-rich carbon-carbon double bonds in a single, concerted step to form a cyclopropane ring. libretexts.orgopenstax.org

Dichlorocarbene (:CCl₂) is a reactive intermediate that, while not isolable, can be generated in situ for immediate reaction with an alkene, such as 3-buten-1-ol (B139374), to yield the target dichlorocyclopropane structure. wikipedia.org The most prevalent method for generating dichlorocarbene is through the alpha-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a strong base. libretexts.org

The mechanism involves two main steps:

Deprotonation : A strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) (often with a phase-transfer catalyst), removes a proton from chloroform to form the trichloromethanide anion (-:CCl₃). libretexts.orgopenstax.orgwikipedia.org

Alpha-Elimination : The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻), resulting in the formation of dichlorocarbene (:CCl₂). libretexts.orgopenstax.org

This generated dichlorocarbene then reacts with the alkene precursor in a cycloaddition reaction to form the 2,2-dichlorocyclopropyl ring. libretexts.org Other methods for dichlorocarbene generation exist, such as the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) or sodium trichloroacetate, and the dechlorination of carbon tetrachloride with magnesium. wikipedia.orgvaia.com The use of TiCl₄–LiAlH₄ is more commonly associated with the reductive coupling of acetals and ketones rather than direct dichlorocarbene generation for cyclopropanation. deepdyve.com

Generation MethodReagentsMechanismKey Features
Base-induced Elimination Chloroform (CHCl₃) and a strong base (e.g., KOH, NaOH)Alpha-eliminationMost common and practical method for laboratory synthesis. wikipedia.org
Thermal Decomposition Sodium trichloroacetateDecarboxylation followed by chloride lossProvides a source of dichlorocarbene without a strong base. vaia.com
Dechlorination Carbon tetrachloride (CCl₄) and MagnesiumReductive dechlorinationBase-free method, tolerant of ester and carbonyl groups. wikipedia.org

The addition of singlet dichlorocarbene—the state typically generated from chloroform—to an alkene is a stereospecific reaction. libretexts.orgopenstax.org This means that the stereochemistry of the starting alkene is retained in the final cyclopropane product. libretexts.org For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene results in a trans-disubstituted cyclopropane. libretexts.orgopenstax.org This stereospecificity arises from the concerted nature of the cycloaddition, where the carbene adds to the double bond in a single step without the formation of intermediates that would allow for bond rotation. libretexts.orgyoutube.com

Beyond carbene additions, other strategies can be employed to form cyclopropane rings. One such method is the Michael-Initiated Ring Closure (MIRC). nih.govrsc.org This process involves a tandem reaction sequence:

Michael Addition : A nucleophile adds to an electron-deficient alkene (a Michael acceptor).

Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular nucleophilic substitution to close the ring, typically expelling a leaving group. nih.gov

For the synthesis of dichlorinated systems via MIRC, specialized substrates would be required. The reaction would involve a nucleophilic attack on a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring. This approach offers a powerful, transition-metal-free method for constructing highly functionalized cyclopropanes. nih.gov

Carbenoid-Mediated Cyclopropanation

Construction of the Ethan-1-ol Moiety

An alternative synthetic strategy involves forming the dichlorocyclopropane ring on a precursor that already contains a functional group, such as an ester or aldehyde, at the appropriate position. This functional group is then converted to the primary alcohol of the ethan-1-ol moiety.

The conversion of carbonyl compounds into alcohols via reduction is a fundamental transformation in organic synthesis. libretexts.org

Reduction of Esters : If the precursor is an ester, such as methyl 2-(2,2-dichlorocyclopropyl)acetate, it can be reduced to the primary alcohol, 2-(2,2-dichlorocyclopropyl)ethan-1-ol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. quimicaorganica.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. libretexts.org

Reduction of Aldehydes : If the precursor is an aldehyde, such as 2-(2,2-dichlorocyclopropyl)acetaldehyde, it can also be reduced to the target primary alcohol. The reduction of aldehydes is more facile and can be accomplished with a wider range of reducing agents, including both the potent lithium aluminum hydride and the milder sodium borohydride. libretexts.orgchemguide.co.uk

Precursor Functional GroupNecessary Reagent(s)Product
Ester (e.g., -COOCH₃)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Aldehyde (e.g., -CHO)Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)

Grignard and Organolithium Reagent Additions

The construction of the carbon skeleton of this compound can be envisioned through the nucleophilic addition of organometallic reagents, such as Grignard and organolithium reagents, to an appropriate electrophile. These reagents are powerful nucleophiles capable of forming carbon-carbon bonds. libretexts.orgchegg.com

A plausible synthetic approach would involve the reaction of a Grignard or organolithium reagent derived from a 2-(2,2-dichlorocyclopropyl)ethyl halide with formaldehyde. This reaction would directly yield the target primary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com

Alternatively, a dichlorocyclopropylmethyl Grignard or organolithium reagent could be reacted with ethylene (B1197577) oxide. This reaction would also result in the formation of the desired this compound after the epoxide ring-opening and subsequent workup.

It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are highly reactive towards protic solvents like water. libretexts.org

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be designed using either a linear or a convergent approach. wikipedia.org

Linear Synthesis:

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. wikipedia.org A hypothetical linear synthesis of this compound could start from 3-buten-1-ol.

Dichlorocyclopropanation: The first step would be the dichlorocyclopropanation of the double bond of 3-buten-1-ol. This is typically achieved by the addition of dichlorocarbene (:CCl2), which can be generated in situ from chloroform and a strong base like sodium hydroxide under phase-transfer catalysis conditions. researchgate.net This reaction directly forms the racemic this compound.

This one-step approach is the most direct linear synthesis.

Convergent Synthesis:

A possible convergent synthesis for this compound could involve:

Fragment 1 Synthesis: Preparation of a 2,2-dichlorocyclopropyl synthon, for example, 2,2-dichlorocyclopropylmethyl bromide. This could be synthesized from a suitable starting material like epichlorohydrin.

Fragment 2 Synthesis: Preparation of a two-carbon synthon with a nucleophilic character, such as an ethyl Grignard reagent or ethyllithium.

Fragment Coupling: The final step would involve the coupling of these two fragments. For instance, the reaction of 2,2-dichlorocyclopropylmethyl bromide with a suitable nucleophile that can be converted to a hydroxyl group, or the reaction of a dichlorocyclopropyl Grignard reagent with ethylene oxide.

Synthesis Type Description Advantages Disadvantages
Linear Sequential reactionsSimple to planOverall yield can be low for many steps
Convergent Independent synthesis of fragments followed by couplingHigher overall yield, more efficient for complex moleculesMay require more complex starting materials and reactions

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chirality in biologically active molecules. This can be achieved through several stereoselective strategies.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule, such as 3-buten-1-ol, to form a chiral ester or ether. The dichlorocyclopropanation of this modified substrate would then proceed diastereoselectively, with the chiral auxiliary directing the approach of the dichlorocarbene to one face of the double bond. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target alcohol. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov In the context of synthesizing this compound, asymmetric cyclopropanation of 3-buten-1-ol would be the key step. dicp.ac.cnwiley-vch.de

This can be achieved using a transition metal catalyst complexed with a chiral ligand. The chiral catalyst would then mediate the transfer of dichlorocarbene to the alkene, favoring the formation of one enantiomer of the product over the other. Various chiral ligands and metal catalysts, such as those based on copper, rhodium, or ruthenium, have been developed for asymmetric cyclopropanation reactions. rsc.orgrsc.org The hydroxyl group of 3-buten-1-ol can act as a directing group, coordinating to the catalyst and enhancing stereocontrol.

Catalyst System Typical Metal Chiral Ligand Class Potential Outcome
Transition Metal CatalystCopper (Cu), Rhodium (Rh), Ruthenium (Ru)Bis(oxazolines), Salen, PorphyrinsHigh enantioselectivity in cyclopropanation

Resolution Techniques for Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org If a racemic mixture of this compound is synthesized, it can be resolved to obtain the pure enantiomers.

One common method is chemical resolution , which involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For an alcohol, a chiral acid could be used to form diastereomeric esters.

Another method is chromatographic resolution , where the racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. nih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

A third approach is enzymatic resolution . mdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture. For example, a lipase (B570770) could be used to acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated compounds can then be separated.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govnih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. researchgate.netthieme-connect.de

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct dichlorocyclopropanation of 3-buten-1-ol has a good atom economy.

Use of Safer Solvents and Reagents: Chloroform, a common source of dichlorocarbene, is a hazardous solvent. Alternative methods for generating dichlorocarbene, such as from trichloroacetic acid, could be considered. The use of greener solvents like water or ionic liquids, where applicable, would also be beneficial. thieme-connect.de

Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Phase-transfer catalysis for dichlorocyclopropanation can often be performed under mild conditions. researchgate.net

Waste Prevention: Choosing synthetic routes that minimize the formation of byproducts and waste. Convergent syntheses can sometimes be designed to be more waste-efficient than linear syntheses. nih.gov

Green Chemistry Principle Application in Synthesis
Atom Economy Favoring addition reactions like dichlorocyclopropanation.
Safer Solvents/Reagents Exploring alternatives to hazardous reagents like chloroform.
Catalysis Employing catalytic asymmetric methods for stereocontrol.
Energy Efficiency Optimizing reactions to proceed under mild conditions.
Waste Prevention Designing routes with fewer steps and higher yields.

Solvent Selection and Solvent-Free Methodologies

In the context of phase-transfer catalyzed dichlorocyclopropanation, the selection of solvent is a critical parameter that influences reaction efficiency. The most common approach utilizes a biphasic solvent system, which consists of an aqueous phase containing the base and an organic phase to dissolve the alkene substrate and the haloform. researchgate.net

Solvent Systems in Phase-Transfer Catalysis:

The organic solvent in the biphasic system plays a crucial role. It must effectively dissolve the starting alkene (3-buten-1-ol) but remain immiscible with the concentrated aqueous base. Chloroform often serves a dual role as both the dichlorocarbene precursor and the organic solvent. researchgate.net However, other non-protic organic solvents can be employed. For the analogous synthesis of (2,2-dichlorocyclopropyl)benzene (B1582628) from styrene, dichloromethane (B109758) has been used as the organic solvent in conjunction with chloroform. guidechem.com The use of a dedicated organic solvent can help to control the concentration of reactants and facilitate product isolation.

Solvent TypeExample(s)Role in the Reaction
Biphasic System (Organic) Chloroform, DichloromethaneDissolves the alkene (3-buten-1-ol) and the phase-transfer catalyst; site of dichlorocarbene generation and reaction.
Biphasic System (Aqueous) Concentrated Sodium Hydroxide SolutionActs as the strong base to generate dichlorocarbene from chloroform.

While the two-phase solvent methodology is well-established, research into greener synthetic routes has prompted exploration of solvent-free, or neat, conditions. In such a setup, the reaction is performed with just the liquid reactants (3-buten-1-ol and chloroform), the solid base, and the phase-transfer catalyst. This approach minimizes solvent waste, aligning with the principles of green chemistry. However, challenges in a solvent-free system can include ensuring adequate mixing of the heterogeneous mixture and managing the reaction exothermicity. For dichlorocyclopropanation reactions, the biphasic solvent system remains the more conventionally documented approach.

Catalytic Efficiency and Atom Economy in Synthetic Routes

The efficiency of the synthesis of this compound can be evaluated through catalytic efficiency and the concept of atom economy.

Catalytic Efficiency:

In the phase-transfer catalysis route, the catalyst is typically a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride (TEBA). guidechem.com The catalyst's efficiency is determined by its ability to shuttle hydroxide ions from the aqueous phase into the organic phase to react with chloroform. This catalytic cycle enhances the reaction rate significantly compared to uncatalyzed heterogeneous reactions. The efficiency of the catalyst allows the reaction to proceed under mild conditions (e.g., room temperature to moderate heating) and reduces the required reaction time, leading to higher throughput and lower energy consumption. nih.gov The choice and concentration of the catalyst are optimized to maximize the yield of the desired product while minimizing side reactions.

Atom Economy:

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It is a core principle of green chemistry, aiming to minimize waste at the molecular level.

The reaction for the synthesis of this compound from 3-buten-1-ol and chloroform can be represented as:

C₄H₈O + CHCl₃ + NaOH → C₅H₈Cl₂O + NaCl + H₂O

The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The relevant molecular weights are:

this compound (C₅H₈Cl₂O): 155.02 g/mol

3-Buten-1-ol (C₄H₈O): 72.11 g/mol

Chloroform (CHCl₃): 119.38 g/mol

Sodium Hydroxide (NaOH): 40.00 g/mol

Using these values, the atom economy can be calculated:

Calculation of Atom Economy

The calculated atom economy for this synthetic route is approximately 66.97%. This indicates that while a majority of the reactant atoms are incorporated into the desired product, a significant portion (33.03%) forms byproducts (sodium chloride and water), which are considered waste in the context of atom economy. This is characteristic of substitution and elimination-type reactions, where atoms are displaced to form byproducts.

Reactivity and Transformation Chemistry of 2 2,2 Dichlorocyclopropyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, substitution (after activation), esterification, etherification, elimination, and other selective functionalizations.

Oxidation Reactions and Derived Carbonyl Compounds

As a primary alcohol, 2-(2,2-dichlorocyclopropyl)ethan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically proceed to the carboxylic acid. chemguide.co.uklibretexts.org

Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the conversion of primary alcohols to aldehydes. libretexts.orgorganic-chemistry.org The use of these reagents would be expected to yield 2-(2,2-dichlorocyclopropyl)acetaldehyde. To achieve full oxidation to the corresponding carboxylic acid, 2-(2,2-dichlorocyclopropyl)acetic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from potassium dichromate and sulfuric acid) are employed, often with heating under reflux to ensure the reaction goes to completion. chemguide.co.uk

Table 1: Expected Products from Oxidation of this compound
Oxidizing AgentReaction ConditionsExpected ProductProduct Class
Pyridinium chlorochromate (PCC)Dichloromethane (B109758) (CH₂Cl₂)2-(2,2-Dichlorocyclopropyl)acetaldehydeAldehyde
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)2-(2,2-Dichlorocyclopropyl)acetaldehydeAldehyde
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Heat under reflux2-(2,2-Dichlorocyclopropyl)acetic acidCarboxylic Acid
Potassium permanganate (KMnO₄)Basic, then acidic workup2-(2,2-Dichlorocyclopropyl)acetic acidCarboxylic Acid

Nucleophilic Substitution Reactions of Activated Hydroxyl Groups

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. csbsju.edu Therefore, to facilitate substitution, the -OH group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. csbsju.edu

Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield 2-(2,2-dichlorocyclopropyl)ethyl tosylate. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the synthesis of various derivatives where the hydroxyl group is replaced by other functionalities. libretexts.org

Table 2: Nucleophilic Substitution Products from Activated this compound
Activating AgentNucleophileExpected Product
p-Toluenesulfonyl chloride (TsCl) / PyridineNaBr (Sodium bromide)1-Bromo-2-(2,2-dichlorocyclopropyl)ethane
p-Toluenesulfonyl chloride (TsCl) / PyridineNaI (Sodium iodide)1-Iodo-2-(2,2-dichlorocyclopropyl)ethane
p-Toluenesulfonyl chloride (TsCl) / PyridineKCN (Potassium cyanide)3-(2,2-Dichlorocyclopropyl)propanenitrile
p-Toluenesulfonyl chloride (TsCl) / PyridineNaN₃ (Sodium azide)1-Azido-2-(2,2-dichlorocyclopropyl)ethane
p-Toluenesulfonyl chloride (TsCl) / PyridineNaSH (Sodium hydrosulfide)2-(2,2-Dichlorocyclopropyl)ethane-1-thiol

Esterification and Etherification Reactions

Esterification: Esters can be formed by reacting this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. athabascau.caorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This is an equilibrium reaction that is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For example, reacting the title alcohol with acetic acid and a catalytic amount of sulfuric acid would produce 2-(2,2-dichlorocyclopropyl)ethyl acetate. organic-chemistry.orgmasterorganicchemistry.com

Etherification: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.comwikipedia.org To form an ether from this compound, it would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then act as a nucleophile and react with an alkyl halide (e.g., methyl iodide) to form the ether product, such as 1,1-dichloro-2-(2-methoxyethyl)cyclopropane. masterorganicchemistry.comyoutube.com

Table 3: Esterification and Etherification Products
Reaction TypeReagentsExpected Product
Fischer EsterificationAcetic acid (CH₃COOH), H₂SO₄ (cat.)2-(2,2-Dichlorocyclopropyl)ethyl acetate
EsterificationBenzoyl chloride, Pyridine2-(2,2-Dichlorocyclopropyl)ethyl benzoate
Williamson Ether Synthesis1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)1,1-Dichloro-2-(2-methoxyethyl)cyclopropane
Williamson Ether Synthesis1. Sodium hydride (NaH) 2. Ethyl bromide (CH₃CH₂Br)1,1-Dichloro-2-(2-ethoxyethyl)cyclopropane

Elimination Reactions to Form Alkenes

The dehydration of alcohols to form alkenes is an elimination reaction typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). pearson.comyoutube.comresearchgate.net For primary alcohols like this compound, the reaction generally proceeds through an E2 mechanism, although E1 pathways involving carbocation intermediates can occur under forcing conditions, sometimes leading to rearrangements. pearson.com The expected product from the dehydration of this compound would be (2,2-dichlorocyclopropyl)ethene.

Selective Functionalization of the Primary Hydroxyl Group

In molecules containing multiple reactive sites, the selective functionalization of one group over another is a key synthetic challenge. The primary hydroxyl group in this compound can be selectively targeted for reactions like acylation. uni-muenchen.de Due to lower steric hindrance compared to secondary or tertiary alcohols, primary alcohols often react more readily. Selective acylation can be achieved using acylating agents under controlled conditions, potentially with catalysts that favor reaction at the primary position. For instance, a mild, base-catalyzed aroylation could selectively form an ester at the primary hydroxyl group.

Reactions of the Dichlorocyclopropyl Ring

The gem-dichlorocyclopropyl group is a strained, three-membered ring bearing two chlorine atoms on the same carbon. This structural feature imparts unique reactivity, distinct from that of the hydroxyl group. The ring strain and the presence of the halogen atoms make it susceptible to ring-opening, reduction, and substitution reactions. acs.orglnu.edu.cnnih.gov

One of the most characteristic reactions of gem-dihalocyclopropanes is their propensity to undergo ring-opening under thermal or base-induced conditions. lnu.edu.cn This process relieves the inherent ring strain. For example, heating gem-dichlorocyclopropyl ethers in alcoholic solvents can lead to ring-opened acetal (B89532) products. nih.gov

Another important transformation is reductive dechlorination. The chlorine atoms can be removed either partially or completely. Selective reduction with reagents like lithium aluminum hydride can yield monochlorocyclopropane derivatives. researchgate.net More exhaustive reduction can lead to the fully dehalogenated cyclopropane (B1198618) ring. Biological systems have also been shown to perform reductive dechlorination on similar chlorinated compounds. wikipedia.orgnih.gov

Furthermore, the chlorine atoms on the cyclopropane ring can be displaced by nucleophiles, although this is generally more difficult than substitution on an alkyl chain and may require specific conditions or lead to ring-opening as a competing pathway. acs.org

Table 4: Potential Reactions of the Dichlorocyclopropyl Ring
Reaction TypeTypical Reagents/ConditionsPotential Product Class
Ring OpeningHeat, Base, or Lewis AcidsAcyclic unsaturated compounds, Acetals
Reductive Dechlorination (Partial)Lithium aluminum hydride (LiAlH₄)2-(2-chlorocyclopropyl)ethan-1-ol
Reductive Dechlorination (Complete)Samarium iodide (SmI₂), H-donor2-(cyclopropyl)ethan-1-ol

Nucleophilic Substitutions of the Chlorine Atoms

The carbon atom bearing the two chlorine atoms in the cyclopropane ring is electrophilic and can undergo nucleophilic substitution. However, these reactions are often more complex than typical SN1 or SN2 reactions at saturated carbon centers due to the unique geometry and electronic nature of the cyclopropane ring.

Nucleophilic substitution reactions on gem-dihalocyclopropanes can proceed through various mechanisms, including elimination-addition pathways involving a cyclopropene (B1174273) intermediate. nih.gov In the case of gem-dichlorocyclopropanes, reaction with nucleophiles like phenoxides in the presence of a base can lead to substitution products. lew.ro

Studies on analogous halomethyl-gem-dichlorocyclopropanes reacting with phenols in dimethyl sulfoxide (B87167) (DMSO) show that substitution can occur at the endocyclic chlorine atoms. lew.ro The reaction of trichlorocyclopropanes with phenols under similar conditions yields mixtures of Z- and E-isomers of 1,1-disubstituted (chloromethylene)cyclopropanes, indicating that the stereochemical outcome is a critical aspect of these transformations. The formation of the Z-isomer is often preferred. lew.ro For a formal substitution on a bromocyclopropane, the reaction mechanism involves a base-assisted dehydrohalogenation to form a cyclopropene, which is then attacked by the nucleophile. The stereochemistry of this addition is controlled by either steric factors or the directing influence of nearby functional groups. nih.gov

The table below summarizes findings from reactions of related gem-dichlorocyclopropanes with phenolic nucleophiles, illustrating typical product distributions.

Starting MaterialNucleophileMajor ProductsIsomer Ratio (Z:E)Reference
TrichlorocyclopropanesPhenols1,1-diaryloxy-2-chloro-3-methylenecyclopropanes & 1,1-diaryloxy-(chloromethylene)cyclopropanesZ-isomer preferred lew.ro
Halomethyl-gem-chlorocyclopropanesPhenolsAryloxy derivatives>80% selectivity lew.ro

This table is generated based on data for analogous compounds and illustrates general reactivity patterns.

Ring-Opening Reactions of the Cyclopropane

The significant ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage under various conditions, including acid catalysis, heat, or light, and through the action of metal catalysts.

Acid-catalyzed ring-opening is a common reaction for strained rings like cyclopropanes and epoxides. nih.govlibretexts.org The mechanism for this compound would likely begin with the protonation of the hydroxyl group, converting it into a better leaving group (water). Departure of water would generate a primary carbocation, which is generally unstable. However, a concerted process involving the simultaneous cleavage of the cyclopropane ring can relieve ring strain and lead to a more stable carbocationic intermediate. stackexchange.com

Alternatively, protonation of the cyclopropane ring itself, although less likely, can facilitate cleavage. In reactions with asymmetric epoxides, acid-catalyzed opening typically involves the nucleophile attacking the more substituted carbon, which can better stabilize the developing positive charge in a transition state that has significant SN1 character. libretexts.orglibretexts.org For this compound, after initial protonation of the alcohol, the ring could open in a concerted fashion with nucleophilic attack to alleviate strain. The regioselectivity of the ring opening would be influenced by the electronic effects of the gem-dichloro group.

Plausible Mechanistic Steps:

Protonation: The lone pair on the hydroxyl oxygen attacks a proton (H+) from the acid catalyst.

Carbocation Formation & Ring Opening: The protonated hydroxyl group may leave as water, or more likely, the C-C bond of the cyclopropane ring cleaves in a concerted manner to avoid the formation of a highly unstable primary carbocation. This results in a more stable, delocalized cationic intermediate.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation, leading to the final ring-opened product.

gem-Dihalocyclopropanes can undergo electrocyclic ring-opening reactions when subjected to thermal or photochemical conditions. researchgate.net Thermal rearrangements of alkenyl-gem-dichlorocyclopropanes have been shown to lead to isomerization products like gem-dichlorocyclopentenes. finechem-mirea.rufinechem-mirea.ru These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules).

For a simple cyclopropane, thermal ring opening would involve the cleavage of a C-C bond to form a 1,3-diradical, which can then rearrange. The presence of the gem-dichloro substitution influences the stability of these intermediates.

Photochemical rearrangements provide an alternative pathway. Irradiation with UV light can promote the molecule to an excited state, leading to different reaction pathways and products than those observed under thermal conditions. rsc.org Studies on bicyclic molecules containing a cyclopropane ring show that photochemical isomerization can proceed through an intersystem crossing to a triplet state, followed by rearrangement and return to the ground state. rsc.org A photo-induced cycloaddition involving a vinylcyclopropane (B126155) has been shown to proceed via the formation of a triplet 1,4-biradical, followed by cyclization and subsequent ring-opening of the original cyclopropane ring. nih.gov

Transition metals are effective catalysts for the ring-opening of cyclopropanes due to their ability to insert into C-C bonds or coordinate with functional groups, thereby activating the ring. Various metal catalysts, including those based on palladium (Pd), platinum (Pt), rhodium (Rh), iron (Fe), and copper (Cu), have been employed for such transformations. beilstein-journals.org

For example, Zeise's dimer, [Pt(C₂H₄)Cl₂]₂, has been used to mediate cyclopropane ring cleavage. nih.gov Rhodium catalysts are known to promote strain-release controlled reactions of cyclopropyl-containing molecules. chemrxiv.org The mechanism often involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield the final ring-opened product. The presence of the hydroxyl group in this compound could also play a role by coordinating to the metal center and directing the catalytic activity.

The table below lists various catalysts and the types of ring-opening reactions they promote for cyclopropane derivatives.

Catalyst TypeReactionSubstrate ClassReference
Brønsted Acid (e.g., H₂SO₄)Nucleophilic Ring OpeningCyclopropanes, Epoxides nih.govlibretexts.org
Platinum (e.g., Zeise's Dimer)Cyclopropane Ring CleavageTetracyclic undecenes nih.gov
Palladium (e.g., Pd/C)Hydrogenation / Ring OpeningAlkenyl-gem-dichlorocyclopropanes finechem-mirea.rufinechem-mirea.ru
RhodiumCarbonylative [4+2+1] CycloadditionCyclopropyl-capped diene-ynes chemrxiv.org

This table provides examples of catalysts used for ring-opening reactions of related cyclopropane systems.

Reduction of the Carbon-Chlorine Bonds (e.g., Hydrodehalogenation)

The carbon-chlorine bonds in this compound can be selectively reduced in a process known as hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom. This transformation is valuable for converting gem-dichlorocyclopropanes into the corresponding monochloro- or fully reduced cyclopropanes.

A common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which has been shown to effectively reduce gem-dichlorocyclopropanes to monochlorocyclopropanes in good yields. researchgate.net This selective mono-reduction is a key transformation. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source (H₂), is another effective method for the hydrodehalogenation of gem-dichlorocyclopropanes. finechem-mirea.rufinechem-mirea.ru

The diastereoselectivity of the reduction can be an important factor, especially if the cyclopropane ring is substituted asymmetrically. nih.gov The choice of reducing agent and reaction conditions can influence which chlorine atom is removed and the stereochemistry of the resulting monochlorocyclopropane.

Detailed Research on the Remains Limited in Publicly Available Scientific Literature

The provided outline requests an in-depth analysis of the reactivity and transformation chemistry of this specific molecule, focusing on two key areas:

Application of 2 2,2 Dichlorocyclopropyl Ethan 1 Ol As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The gem-dichlorocyclopropane moiety is a well-established precursor for a variety of molecular scaffolds. Its ability to undergo controlled ring-opening and rearrangement reactions is a cornerstone of its utility in synthetic organic chemistry. researchgate.netresearchgate.net

Natural Product Total Synthesis Initiatives

While specific total syntheses starting directly from 2-(2,2-Dichlorocyclopropyl)ethan-1-ol are not extensively documented, the gem-dihalocyclopropane unit is a key building block in the synthesis of numerous natural products. anu.edu.aumarquette.edu The high ring strain (27 kcal/mol) of the cyclopropane (B1198618) ring makes it susceptible to reactions that lead to ring expansion or cleavage, enabling the formation of larger carbocyclic and heterocyclic systems that are prevalent in nature. marquette.edumasterorganicchemistry.com

The synthetic potential lies in reactions such as:

Reductive Dehalogenation: Removal of the chlorine atoms can yield the parent cyclopropyl (B3062369) ethanol (B145695), a motif found in various natural compounds.

Ring Expansion: Under thermal or solvolytic conditions, the dichlorocyclopropane ring can rearrange to form larger, more complex ring systems like cyclobutenes or cyclopentenes, which are core structures in many terpenoids and alkaloids. une.edu.au

Allylic Cation Trapping: The dichlorocyclopropane group can be used to generate allylic cations, which can be trapped intramolecularly or intermolecularly to form new carbon-carbon or carbon-heteroatom bonds, a strategy employed in elegant natural product syntheses. anu.edu.au

The presence of the primary alcohol in this compound allows for its tethering to other parts of a molecule, setting the stage for such intramolecular cyclizations or rearrangements.

Scaffold for Heterocyclic Compound Construction

The reactivity of the dichlorocyclopropane ring is a powerful tool for constructing heterocyclic frameworks. semanticscholar.org A common strategy involves the conversion of the gem-dichlorocyclopropane into a more reactive intermediate, such as a cyclopropenone, which can then undergo cycloaddition or condensation reactions to form a wide array of heterocycles. researchgate.net

For instance, the dichlorocyclopropane can serve as a masked 1,3-dipole source. lnu.edu.cn Ring-opening reactions, often promoted by Lewis acids or bases, can generate zwitterionic intermediates that readily participate in cycloadditions with various dipolarophiles to construct five- or six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur. The alcohol functionality can either be a passive spectator or an active participant, acting as an internal nucleophile in cascade reactions to form fused or spirocyclic ethers.

Building Block for Carbocyclic Systems

The transformation of gem-dichlorocyclopropanes into carbocyclic systems is a fundamental application in organic synthesis. rsc.org These reactions often proceed through ring-expansion mechanisms, providing access to four-, five-, and even larger-membered rings that can be challenging to synthesize via other methods. une.edu.auresearchgate.net

A key reaction is the thermally or silver(I)-ion induced ring expansion to form allenes or cyclopentadienes. The specific outcome is highly dependent on the substitution pattern and reaction conditions. The ethanol side chain on this compound can be used to direct these rearrangements or to add further functional complexity to the resulting carbocyclic product.

Table 1: Potential Carbocyclic Skeletons from this compound
Reaction TypeIntermediateResulting Carbocyclic SystemPotential Application
Skeletal RearrangementCyclopropylidene CarbeneAllenes, CyclobutenesSynthesis of strained ring systems
Reductive CyclizationRadical IntermediateBicyclo[3.1.0]hexanesCore of various natural products
Ring Opening/Expansion1,3-Dipole EquivalentCyclopentenesPrecursors for prostaglandins

Utilization in Material Science Precursor Synthesis

The unique structural and chemical properties of this compound also make it a candidate for applications in material science.

Monomers for Polymer Architectures

The primary alcohol group allows this compound to act as a functional monomer in polymerization reactions. It can be incorporated into various polymer backbones through processes like condensation polymerization.

Polyesters: By reacting with dicarboxylic acids or their derivatives, it can form polyesters with pendant dichlorocyclopropyl groups.

Polyurethanes: Reaction with diisocyanates can produce polyurethanes.

Polyethers: The alcohol can initiate ring-opening polymerization of cyclic ethers like epoxides.

The resulting polymers would feature the dichlorocyclopropyl group as a reactive pendant moiety. This group could be used for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules. This approach enables the fine-tuning of material properties such as thermal stability, solubility, and chemical resistance.

Intermediates for Advanced Functional Materials

The high chlorine content and the strained cyclopropane ring suggest potential use as an intermediate for specialized materials. The chlorine atoms can enhance flame retardancy in materials. Furthermore, the energy stored in the strained ring could be released through controlled ring-opening, a property that could be exploited in the design of energetic materials or stimuli-responsive polymers. The ring-opening can also be used to create specific surface functionalities on a material, altering its adhesive or reactive properties.

Table 2: Potential Applications in Material Science
Material TypeRole of the CompoundResulting Property
Functional PolymersMonomerReactive pendant groups for cross-linking
Flame RetardantsAdditive or Co-monomerIncreased chlorine content
Stimuli-Responsive MaterialsFunctional UnitControlled release of ring-strain energy
Surface CoatingsIntermediate for Adhesion PromotersCreation of reactive surface sites

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The dichlorocyclopropane motif is a key structural feature in a number of biologically active molecules. For instance, the related compound (2,2-dichlorocyclopropyl)benzene (B1582628) is a known intermediate in the synthesis of the lipid-lowering drug, Ciprofibrate. libretexts.org Although direct synthetic routes from this compound to commercial products are not readily found in the literature, its structural components suggest its plausible role as a precursor to key intermediates.

The chemical reactivity of this compound allows for its conversion into a variety of structural motifs that are valuable in the synthesis of bioactive compounds. The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent chemical transformations.

Furthermore, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This would allow for the introduction of various functionalities, including amines, azides, or thiols, which are common in pharmaceutical and agrochemical compounds.

The dichlorocyclopropyl ring itself is a source of unique reactivity. Under certain conditions, it can undergo ring-opening reactions to yield acyclic structures with specific stereochemistry. For example, reductive ring-opening could lead to the formation of substituted alkyl chains, while rearrangement reactions could give rise to more complex cyclic systems.

A hypothetical pathway could involve the conversion of the alcohol to an azide, which could then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole-containing compounds. organic-chemistry.orgnih.gov Triazoles are a common feature in many antifungal agents and other pharmaceuticals.

Below is a table summarizing potential transformations of this compound and the resulting key structural motifs.

Starting MaterialReagents and ConditionsResulting Structural MotifPotential Application Area
This compoundPCC, CH₂Cl₂2-(2,2-Dichlorocyclopropyl)acetaldehydeAldehyde for further elaboration
This compoundJones reagent (CrO₃, H₂SO₄)2-(2,2-Dichlorocyclopropyl)acetic acidCarboxylic acid for amide or ester formation
This compound1. TsCl, pyridine (B92270); 2. NaN₃, DMF1-Azido-2-(2,2-dichlorocyclopropyl)ethanePrecursor for triazole synthesis (Click Chemistry)
This compoundNaH, then R-X1-(Alkoxy)-2-(2,2-dichlorocyclopropyl)ethaneEther synthesis

This table presents plausible synthetic transformations based on general organic chemistry principles.

The incorporation of the dichlorocyclopropyl moiety into a target molecule is a key consideration for its use as a building block. The 2-(2,2-dichlorocyclopropyl)ethyl group can be introduced through several synthetic strategies.

One common approach is through nucleophilic substitution, where the hydroxyl group is first converted to a good leaving group. The resulting electrophile can then be reacted with a suitable nucleophile, such as an amine, phenoxide, or thiolate, to form a new carbon-heteroatom bond. This strategy is widely used in the synthesis of various pharmaceutical and agrochemical compounds.

Another strategy involves the use of the alcohol itself as a nucleophile in reactions such as etherification or esterification. For example, it could be reacted with an acyl chloride or a carboxylic acid to form an ester, or with an alkyl halide under basic conditions to form an ether.

The table below outlines some general strategies for incorporating the 2-(2,2-dichlorocyclopropyl)ethyl moiety.

StrategyDescriptionExample Reaction
Nucleophilic SubstitutionConversion of the hydroxyl to a leaving group, followed by reaction with a nucleophile.Reaction of 2-(2,2-dichlorocyclopropyl)ethyl tosylate with a primary amine.
EtherificationReaction of the alcohol with an alkyl halide in the presence of a base.Williamson ether synthesis using this compound and an alkyl halide.
EsterificationReaction of the alcohol with a carboxylic acid or its derivative.Fischer esterification with a carboxylic acid or reaction with an acyl chloride.
Mitsunobu ReactionA redox-condensation reaction that allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.Reaction with a nucleophile (e.g., a phenol) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

This table illustrates general synthetic strategies that could be applied to this compound.

While direct, cited examples of the large-scale application of this compound in the synthesis of specific commercial agrochemicals or pharmaceuticals are scarce in the reviewed literature, its chemical functionalities make it a promising candidate for the development of novel synthetic routes to valuable compounds. Further research and process development would be necessary to fully explore and realize its potential as a key synthetic building block.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2,2 Dichlorocyclopropyl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers unparalleled insight into the molecular framework of 2-(2,2-Dichlorocyclopropyl)ethan-1-ol. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Two-dimensional (2D) NMR experiments are fundamental for establishing the connectivity of atoms within the molecule. By spreading NMR signals across two frequency dimensions, these techniques resolve the spectral overlap often encountered in complex 1D spectra. libretexts.org

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal correlations between the protons of the ethyl group and the proton on the cyclopropane (B1198618) ring, confirming the ethan-1-ol side chain and its connection to the cyclopropyl (B3062369) moiety. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com For instance, HMBC would show correlations from the protons of the CH₂OH group to the cyclopropyl carbons, definitively establishing the connection point between the side chain and the ring.

Interactive Data Table: Hypothetical 2D NMR Correlations for this compound

¹H Signal (ppm)AssignmentCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
3.80 (2H, m)-CH₂OH1.8560.535.1, 32.4
1.85 (2H, m)-CH₂-CH₂OH3.80, 1.6035.160.5, 32.4, 25.8
1.60 (1H, m)CH (cyclopropyl)1.85, 1.40, 1.2032.468.1, 35.1, 25.8
1.40 (1H, m)CH₂ (cyclopropyl)1.60, 1.2025.868.1, 32.4
1.20 (1H, m)CH₂ (cyclopropyl)1.60, 1.4025.868.1, 32.4

Note: Chemical shifts are hypothetical and for illustrative purposes.

Determining the three-dimensional structure, or stereochemistry, is critical for chiral molecules like this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For derivatives of this compound with substituents on the cyclopropane ring, NOESY can be used to determine the relative stereochemistry (cis/trans isomerism) by observing spatial correlations between protons on the ring and those on the side chain.

Chiral Shift Reagents (CSRs): Since this compound is chiral, it exists as a pair of enantiomers which are indistinguishable in a standard NMR spectrum. libretexts.org The addition of a chiral shift reagent, often a lanthanide complex, forms temporary diastereomeric complexes with each enantiomer. researchgate.net These diastereomeric complexes have different magnetic environments, leading to the separation of signals for each enantiomer in the NMR spectrum. libretexts.org This allows for the determination of enantiomeric purity or enantiomeric excess (ee).

The single bond connecting the cyclopropyl ring and the ethanol (B145695) side chain allows for rotation, leading to different spatial arrangements known as conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. rsc.org

At low temperatures, the rotation around this C-C bond may become slow on the NMR timescale, potentially allowing for the observation of distinct signals for different stable conformers. As the temperature is raised, the rate of interconversion between conformers increases. This leads to the broadening of the NMR signals, which eventually coalesce into a single set of time-averaged signals at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interconversion, providing quantitative data on the flexibility of the molecule. researchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are subsequently analyzed. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing how the molecule breaks apart. nih.gov For this compound, the molecular ion would be selected in the first stage of the mass spectrometer. In the second stage, collision-induced dissociation (CID) would be used to fragment the ion. unt.edu The analysis of the resulting product ions helps to confirm the connectivity of the molecule.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
154H₂O136[C₅H₆Cl₂]⁺
154HCl118[C₅H₇ClO]⁺
154C₂H₄O110[C₃H₄Cl₂]⁺
136Cl101[C₅H₆Cl]⁺

Note: m/z values are based on the ³⁵Cl isotope for simplicity. The actual spectrum would show isotopic patterns due to the presence of ³⁷Cl.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. By comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass for a proposed formula, the molecular formula can be confidently confirmed. This is a critical step in the identification of a new compound or the verification of a synthesized product.

Interactive Data Table: HRMS Data for Molecular Formula Confirmation of C₅H₈Cl₂O

ParameterValue
Molecular FormulaC₅H₈³⁵Cl₂O
Calculated Exact Mass154.00032 u
Hypothetical Measured Mass154.00051 u
Mass Error+0.00019 u
Mass Error (ppm)+1.23 ppm

This extremely low mass error provides strong evidence that the elemental composition of the molecule is indeed C₅H₈Cl₂O.

X-ray Crystallography of Solid Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For derivatives of this compound that can be rendered in a crystalline form, this technique offers unparalleled precision in structural analysis, providing unambiguous data on connectivity, conformation, and stereochemistry. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to construct an electron density map of the molecule. caltech.edu

The this compound structure contains a chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethan-1-ol moiety). X-ray crystallography can unequivocally determine the absolute configuration (R or S) of this stereocenter in a crystalline derivative, provided that anomalous dispersion effects are properly measured, often requiring the presence of a heavier atom. nih.gov

Furthermore, this technique reveals the precise conformation of the molecule in the solid state. This includes:

Bond Lengths and Angles: Exact measurements of all interatomic distances and angles, defining the molecular geometry.

Torsional Angles: The dihedral angles that describe the spatial relationship between the dichlorocyclopropyl ring and the ethanol side chain. This is crucial for understanding the molecule's preferred shape and potential steric hindrances. mdpi.com

Ring Conformation: The geometry of the cyclopropane ring, which, although strained, will have specific bond lengths and angles influenced by the gem-dichloro substituents.

While specific crystallographic data for derivatives of this compound are not prominently available in the surveyed literature, the hypothetical data that could be obtained are presented in the table below.

ParameterExpected Data from X-ray Crystallography
Absolute Configuration Unambiguous assignment (e.g., R or S) at the carbinol center.
Bond Lengths (Å) C-C (ring), C-C (chain), C-O, C-Cl
Bond Angles (°) Angles within the cyclopropyl ring, angles of the ethanol chain.
Torsional Angles (°) Describing the rotation around the C-C bond connecting the ring and side chain.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in a crystal lattice. This is governed by a network of intermolecular interactions that dictate the crystal's stability and physical properties. rsc.org For a polar molecule like this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. nih.gov

Key interactions that can be analyzed include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen and potentially the chlorine atoms can act as acceptors. X-ray analysis precisely measures the donor-acceptor distances and angles, defining the strength and geometry of these interactions. nih.gov

Halogen Bonding: The chlorine atoms, possessing regions of positive electrostatic potential (σ-holes), could potentially engage in halogen bonding with nucleophilic atoms on adjacent molecules.

Understanding these interactions is crucial for crystal engineering, which aims to control the solid-state structure to achieve desired material properties. liverpool.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful tools for identifying functional groups and characterizing chemical bonds, as each type of bond and functional group vibrates at a characteristic frequency. researchgate.net

For this compound, the key functional groups are the hydroxyl group (-OH), the dichlorocyclopropyl ring, and the ethyl chain.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (typically from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Hydroxyl (-OH) O-H Stretch (H-bonded)3200-3600 (broad)IR
C-O Stretch1050-1260IR
Alkyl (C-H) C-H Stretch (sp³)2850-3000IR, Raman
CH₂ Bend~1465IR
Cyclopropyl Ring C-H Stretch~3100IR, Raman
Ring "Breathing" / Deformations1200-1250, 800-1000IR, Raman
Dichlorocyclopropyl marker bands~2992, ~1222, ~942 nih.govRaman
Carbon-Chlorine (C-Cl) C-Cl Stretch600-800IR, Raman

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

This compound is a chiral molecule due to the stereocenter at the alcohol-bearing carbon. Chiroptical methods are essential for studying such molecules, as they respond differently to left- and right-circularly polarized light, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). wikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org The resulting ORD curve can be complex, especially near an absorption band, where it may show a peak and a trough, a phenomenon known as the Cotton effect. The shape and sign of the Cotton effect can sometimes be correlated with the absolute configuration of the molecule. libretexts.org

Circular Dichroism (CD): This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks (Cotton effects) in regions where the molecule has a chromophore that absorbs light. nih.gov While the subject molecule lacks a strong chromophore in the near-UV range, derivatization to introduce one could make CD a more sensitive tool.

For a mixture of enantiomers, the magnitude of the observed CD signal or optical rotation is directly proportional to the enantiomeric excess. By comparing the signal of an unknown sample to that of a pure enantiomer, the ee can be accurately quantified. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer selectively. rochester.edu

TechniquePrincipleApplication to this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Quantify enantiomeric excess; determine absolute configuration (often requires derivatization to introduce a chromophore).
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Quantify enantiomeric excess; determine absolute configuration from the sign of the Cotton effect.

Theoretical and Computational Investigations of 2 2,2 Dichlorocyclopropyl Ethan 1 Ol

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies provide insights into how electrons are distributed, which in turn governs the molecule's structure, stability, and reactivity. For 2-(2,2-Dichlorocyclopropyl)ethan-1-ol, such studies would elucidate the influence of the electronegative chlorine and oxygen atoms on the strained cyclopropyl (B3062369) ring and the flexible ethyl alcohol side chain.

Electron Density Distribution Analysis

Electron density distribution analysis maps the probability of finding an electron in a given region of the molecule. This technique is crucial for characterizing the nature of chemical bonds, identifying regions of charge concentration and depletion, and quantifying atomic charges.

In this compound, the analysis would be expected to reveal a high electron density localized around the highly electronegative oxygen and chlorine atoms. This polarization leads to a partial negative charge (δ-) on these atoms and corresponding partial positive charges (δ+) on the adjacent carbon and hydrogen atoms. The C-Cl and C-O bonds would exhibit significant ionic character due to these differences in electronegativity. Furthermore, analysis of the strained C-C bonds within the cyclopropyl ring would likely show "bent" or banana bonds, where the electron density is concentrated outside the direct internuclear axis, a characteristic feature of such strained ring systems.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is calculated by determining the electrostatic potential energy at a set distance from the molecule's nuclei. libretexts.org The MEP map is color-coded to indicate regions of different electrostatic potential, which is invaluable for predicting how molecules will interact. libretexts.orgdeeporigin.com Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles. deeporigin.comuni-muenchen.de

For this compound, the MEP map would be expected to show the most negative potential localized around the lone pairs of the oxygen atom of the hydroxyl group, making it a primary site for hydrogen bonding and electrophilic attack. wolfram.com The chlorine atoms would also contribute to regions of negative potential. Conversely, the most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com Understanding the energy associated with these different conformers and the barriers to their interconversion is key to predicting the molecule's preferred shape and dynamic behavior. nih.gov

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. q-chem.com It involves systematically changing specific geometric parameters, such as the torsion angle of a rotatable bond, and calculating the molecule's energy at each step, often while optimizing the remaining geometric parameters. q-chem.comnih.gov This "relaxed" scan provides a profile of the energy landscape along that coordinate, revealing energy minima (stable conformers) and energy maxima (transition states). q-chem.com

For this compound, key PES scans would be performed by rotating the following bonds:

The C-C bond of the ethyl group: Rotation around this bond would alter the spatial relationship between the bulky dichlorocyclopropyl ring and the hydroxyl group.

The C-O bond of the alcohol: Rotation around this bond would change the orientation of the hydroxyl hydrogen, influencing the potential for intramolecular hydrogen bonding.

These scans would map out the energy changes associated with these rotations, identifying the most stable arrangements and the energy required to move between them. researchgate.net

Identification of Stable Conformers and Transition States

The results of PES scans allow for the precise identification of stable conformers, which correspond to the local minima on the potential energy landscape. nih.gov Transition states, which represent the highest energy point along the lowest energy path between two conformers, are identified as saddle points on the PES. rowansci.com

For this compound, the most stable conformers would likely be those that minimize steric hindrance between the dichlorocyclopropyl group and the hydroxyl group. youtube.com Furthermore, conformers that allow for the formation of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the electron cloud of the cyclopropyl ring or one of the chlorine atoms would also be energetically favorable. The table below presents hypothetical data for the relative energies of plausible conformers.

ConformerDescriptionRelative Energy (kJ/mol)Key Dihedral Angle(s)
AntiCyclopropyl ring and OH group are opposite (180°)0.0 (Most Stable)~180°
Gauche 1Cyclopropyl ring and OH group are staggered (~60°)5.2~60°
Gauche 2 (H-Bonded)OH group oriented towards the cyclopropyl ring3.8~70°
Eclipsed (TS)Cyclopropyl ring and OH group are aligned (0°)22.5 (Transition State)~0°

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of unknown compounds.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane).

Predicted ¹H and ¹³C NMR chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus. For example, the protons on the carbon adjacent to the oxygen atom would be significantly deshielded (shifted downfield) due to oxygen's electron-withdrawing effect. Similarly, the carbon atom bonded to the two chlorine atoms (CCl₂) would exhibit a large downfield shift in the ¹³C spectrum. The table below provides predicted chemical shifts for a plausible low-energy conformer.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂-OH3.7560.5
Cyclopropyl-CH₂1.8035.2
Cyclopropyl CH1.5528.9
Cyclopropyl CH₂ (ring)1.10, 1.3524.1
CCl₂-65.8
OH2.50 (variable)-

Vibrational Frequencies

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, key predicted vibrational frequencies would include a strong, broad O-H stretching band, C-H stretching frequencies for the aliphatic and cyclopropyl groups, and characteristic C-Cl stretching vibrations.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch3450Strong, Broad
C-H stretch (sp³)2950-3000Medium
C-H stretch (cyclopropyl)3050-3100Medium-Weak
C-O stretch1050Strong
C-Cl stretch650-750Strong

Mechanistic Studies of Reactions Involving this compound

Theoretical investigations into the reactivity of gem-dihalocyclopropanes often focus on their thermal or chemically induced ring-opening reactions. These reactions are of significant interest due to the high strain energy of the cyclopropane (B1198618) ring, which is further influenced by the presence of the halogen atoms. The specific reaction mechanisms, including whether they proceed through concerted or stepwise pathways, are a primary focus of such computational work.

Transition State Characterization

Specific transition state characterization for reactions involving this compound has not been documented in published research. In broader computational studies of similar molecules, transition state geometries are typically located using quantum chemical methods such as Density Functional Theory (DFT). These calculations would aim to identify the high-energy structures that connect reactants to products. Key parameters that would be determined include the bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes, as well as the imaginary frequency corresponding to the reaction coordinate at the transition state. For a hypothetical reaction, such as the ring-opening of the dichlorocyclopropyl group, the transition state would likely feature elongated carbon-carbon bonds within the ring.

Molecular Dynamics Simulations (e.g., for supramolecular assembly of derivatives)

There are no published molecular dynamics (MD) simulation studies focusing on this compound or its derivatives for applications such as supramolecular assembly. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions in condensed phases. For derivatives of this compound that might possess amphiphilic properties, MD simulations could be employed to study their aggregation behavior in solution, such as the formation of micelles or bilayers. These simulations would provide insights into the intermolecular forces driving the self-assembly process and the morphology of the resulting aggregates.

Future Perspectives and Emerging Research Directions for 2 2,2 Dichlorocyclopropyl Ethan 1 Ol Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The primary route to 2-(2,2-dichlorocyclopropyl)ethan-1-ol involves the dichlorocyclopropanation of 3-buten-1-ol (B139374). Future advancements in this area are centered on enhancing efficiency, sustainability, and selectivity.

Phase-transfer catalysis (PTC) has been a cornerstone for the generation of dichlorocarbene (B158193) from chloroform (B151607). researchgate.net Innovations in PTC aim to develop more active and recyclable catalysts, minimize solvent usage, and improve reaction kinetics. The use of ultrasound has also been shown to enhance the generation of dichlorocarbene, offering a greener alternative to traditional heating. nih.gov

Another promising avenue is the exploration of alternative dichlorocarbene precursors. While the chloroform/base system is prevalent, research into safer and more efficient reagents is ongoing. The table below summarizes some established and emerging methodologies for dichlorocyclopropanation.

MethodologyDichlorocarbene SourceCatalyst/ConditionsAdvantages
Phase-Transfer Catalysis CHCl₃ / aq. NaOHQuaternary ammonium (B1175870) or phosphonium (B103445) saltsHigh yields, mild conditions, scalability
Ultrasonic Irradiation CCl₄ / MgUltrasoundNeutral medium, avoids strong bases
Thermal/Photochemical Diazomethane/light or heatCopperHigh reactivity, stereospecificity

Future research will likely focus on combining these techniques, for instance, using flow chemistry with PTC to achieve highly efficient and automated synthesis.

Exploration of Unprecedented Reactivity Pathways

The high ring strain and the presence of the dichloromethylene group in this compound are the primary drivers of its reactivity, which is dominated by ring-opening reactions. nih.gov While thermal and acid-catalyzed ring openings are known, future research is directed towards uncovering more nuanced and selective transformations.

Mechanistic studies, both experimental and computational, are crucial in understanding and predicting the outcomes of these reactions. uq.edu.au For example, the nature of substituents on the cyclopropane (B1198618) ring can significantly influence the pathway of ring opening, leading to either symmetry-allowed or symmetry-forbidden pathways under mechanical stress. duke.edu

Emerging areas of interest include:

Metal-catalyzed ring-opening reactions: Transition metals could mediate novel ring-opening cascades, leading to the formation of complex carbocyclic and heterocyclic systems.

Radical-mediated transformations: The generation of radical species from the dichlorocyclopropyl group could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Directed reactions: The hydroxyl group in this compound can be used to direct the stereochemical outcome of reactions on the cyclopropane ring or the side chain, a strategy that has been successfully employed for other functionalized cyclopropanes.

Innovative Applications in Advanced Chemical Synthesis

The synthetic utility of this compound lies in its potential to serve as a precursor to a variety of functionalized molecules. While its direct application in the total synthesis of natural products is not yet widely documented, the broader class of gem-dihalocyclopropanes has been instrumental in the synthesis of complex molecules. researchgate.netmarquette.edursc.org

Future applications are envisioned in:

Synthesis of novel carbocycles: Ring expansion of the dichlorocyclopropane ring can lead to the formation of substituted cyclobutanones and cyclopentenones, which are valuable intermediates in organic synthesis. nih.gov

Access to acyclic building blocks: Reductive or oxidative cleavage of the cyclopropane ring can provide access to stereodefined acyclic chains with multiple functional groups.

Medicinal Chemistry: The cyclopropane motif is present in numerous biologically active compounds. rsc.org The unique substitution pattern of this compound could be exploited to synthesize novel analogs of existing drugs or to develop new therapeutic agents.

The following table highlights potential synthetic transformations of this compound and their corresponding product classes.

TransformationReagents/ConditionsProduct Class
Ring Expansion Diazomethane, Lewis acidsSubstituted cyclobutanones
Reductive Ring Opening Reducing agents (e.g., Li/NH₃)Chloro-alkenes, dienes
Oxidative Cleavage Oxidizing agents (e.g., O₃, KMnO₄)Dicarboxylic acids, keto acids
Substitution of Chlorine NucleophilesFunctionalized cyclopropanes

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis and manipulation of this compound, particularly in managing exothermic reactions and improving safety and reproducibility. nih.govresearchgate.net The dichlorocyclopropanation reaction, which is often highly exothermic, can be precisely controlled in a flow reactor, minimizing the risk of runaway reactions.

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. syrris.jp This approach can accelerate the discovery of new reactions and applications for this compound.

Key advantages of integrating these technologies include:

Enhanced Safety: Precise control over reaction parameters.

Improved Efficiency: Higher yields and shorter reaction times.

Scalability: Seamless transition from laboratory-scale synthesis to industrial production.

Automation: High-throughput experimentation and data collection.

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry is poised to revolutionize the study of molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. figshare.comnumberanalytics.com

For instance, computational modeling can be used to:

Predict Reactivity: Identify the most likely sites for nucleophilic or electrophilic attack. figshare.com

Elucidate Reaction Mechanisms: Map out the energy profiles of different reaction pathways. uq.edu.au

Design New Catalysts: Predict the catalytic activity of novel catalyst structures for the synthesis of this compound.

By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery and develop a more profound understanding of the chemical behavior of this versatile building block. This integrated approach will be instrumental in unlocking the full synthetic potential of this compound in the years to come.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,2-Dichlorocyclopropyl)ethan-1-ol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of this compound involves cyclopropanation reactions. A key precursor, (2,2-dichlorocyclopropyl)benzene, is synthesized via dichlorocarbene addition to styrene derivatives under phase-transfer conditions . For alcohol functionalization, hydroxylation of intermediates can be achieved through hydrolysis of acetate esters (e.g., using sulfuric acid in methanol, followed by recrystallization) . Critical parameters include:

  • Temperature control : Cyclopropanation is exothermic; maintaining 0–5°C prevents side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve dichlorocarbene generation efficiency.
  • Purification : Recrystallization from ethanol or water-ice mixtures enhances purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use explosion-proof equipment and non-sparking tools to avoid ignition risks. Work in well-ventilated areas or fume hoods, as thermal decomposition releases toxic gases (e.g., HCl, phosgene) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and eye protection. Respiratory protection (e.g., NIOSH-approved masks) is mandatory in poorly ventilated spaces .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Hygroscopicity necessitates desiccant packs to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for cyclopropane ring protons (δ 1.5–2.5 ppm, multiplet) and hydroxyl proton (δ 1.0–5.0 ppm, broad).
    • ¹³C NMR : Cyclopropane carbons appear at δ 20–35 ppm; Cl-substituted carbons are deshielded (δ 70–90 ppm) .
  • Mass spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion clusters at m/z 245 (M⁺ for C₇H₁₀Cl₂O) with fragments at m/z 210 (loss of Cl) and m/z 177 (cyclopropane ring cleavage) .
  • IR spectroscopy : O-H stretch (3200–3600 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can regioselectivity and stereochemistry be controlled during dichlorocyclopropane ring formation in derivatives of this compound?

Methodological Answer: Regioselectivity in cyclopropane synthesis is influenced by:

  • Substrate geometry : Electron-deficient alkenes (e.g., styrene) favor syn-addition of dichlorocarbene to form cis-dichlorocyclopropanes .
  • Catalytic systems : Chiral catalysts (e.g., Rh(II) carboxylates) induce enantioselectivity in cyclopropanation, achieving >90% ee in some cases .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize carbene intermediates, reducing side reactions. Post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution separates enantiomers .

Q. What in vitro models are suitable for studying the biological activity of this compound derivatives, and how does the dichlorocyclopropyl moiety influence potency?

Methodological Answer:

  • Cell line models : HEK293 (kidney), SH-SY5Y (neuroblastoma), and MCF-7 (breast cancer) are used to assess cytotoxicity and metabolic activity .
  • Mechanistic studies : The dichlorocyclopropyl group enhances lipophilicity, improving membrane permeability. In ciprofibrate analogs, this moiety binds PPARα receptors with higher affinity due to hydrophobic interactions in the ligand-binding domain .
  • SAR analysis : Derivatives lacking the cyclopropane ring show reduced activity, confirming its role in stabilizing bioactive conformations .

Q. How can researchers resolve contradictions in data when synthesizing isomeric mixtures of dichlorocyclopropane derivatives?

Methodological Answer:

  • Chromatographic separation : Flash chromatography (silica gel, hexane/EtOAc gradient) resolves ortho/para isomers of nitrated intermediates .
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry. For example, para-substituted isomers form more symmetric crystals with distinct unit cell parameters .
  • Dynamic NMR : Variable-temperature ¹H NMR distinguishes rotamers in cyclopropane derivatives, revealing kinetic vs. thermodynamic product distributions .

Q. What degradation pathways occur under thermal or photolytic conditions, and how can they be mitigated during experimental design?

Methodological Answer:

  • Thermal degradation : At >100°C, the cyclopropane ring undergoes retro-Diels-Alder cleavage, releasing dichloroethylene and carbonyl byproducts. Use low-temperature reflux (e.g., <60°C) and radical inhibitors (e.g., BHT) to stabilize reactions .
  • Photolysis : UV light induces homolytic Cl-C bond cleavage. Conduct light-sensitive reactions in amber glassware or under UV-filtered light .
  • Analytical monitoring : TGA-MS (thermogravimetric analysis coupled with mass spectrometry) identifies decomposition thresholds, informing safe operating ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.